N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyano group, a trifluoromethyl group, and a butyl chain attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde, butylamine, and cyanoacetic acid.
Condensation Reaction: The first step involves the condensation of 2-(trifluoromethyl)benzaldehyde with cyanoacetic acid in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid.
Amidation Reaction: The intermediate is then reacted with butylamine under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in the development of new pharmaceuticals targeting specific enzymes involved in disease pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play a crucial role in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in drug development.
Comparison with Similar Compounds
- N-butyl-2-cyano-3-[2-(fluoromethyl)phenyl]prop-2-enamide
- N-butyl-2-cyano-3-[2-(chloromethyl)phenyl]prop-2-enamide
- N-butyl-2-cyano-3-[2-(bromomethyl)phenyl]prop-2-enamide
Comparison: N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its fluoromethyl, chloromethyl, and bromomethyl analogs. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-2-3-8-20-14(21)12(10-19)9-11-6-4-5-7-13(11)15(16,17)18/h4-7,9H,2-3,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKIBFZULIMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC=C1C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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